molecular formula C15H25NO4 B6221666 tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2758002-14-9

tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B6221666
CAS No.: 2758002-14-9
M. Wt: 283.4
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Description

tert-Butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a complex organic compound characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a spiro undecane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic synthesis techniques. One common method starts with the formation of the spirocyclic core, followed by functional group modifications to introduce the formyl and carboxylate groups.

    Formation of the Spirocyclic Core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution or cycloaddition to form the spirocyclic structure.

    Introduction of Functional Groups: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, while the tert-butyl carboxylate group is typically introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The spirocyclic structure allows for a unique mode of interaction with biological macromolecules, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

What sets tert-butyl 8-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate apart is its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The position of the formyl and carboxylate groups can significantly affect the compound’s chemical behavior and its suitability for different applications.

This detailed overview provides a comprehensive understanding of tert-butyl 8-formyl-3-oxa-9-azaspiro[55]undecane-9-carboxylate, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds

Properties

CAS No.

2758002-14-9

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

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